8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde
Overview
Description
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde is a chemical compound that belongs to the family of chromanone derivatives. These compounds have gained significant attention due to their interesting chemical and biological properties. The structure of this compound includes a chroman ring system substituted with a cyclopropyl group and a carbaldehyde functional group, making it a unique and versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Formylation: The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chroman ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of 8-Cyclopropyl-2,2-dimethylchroman-6-carboxylic acid.
Reduction: Formation of 8-Cyclopropyl-2,2-dimethylchroman-6-methanol.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Scientific Research Applications
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential pharmacological applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
8-Cyclopropyl-2,2-dimethylchroman-6-carbaldehyde can be compared with other similar compounds, such as:
- 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- 6-Acetyl-2,2-dimethylchroman-4-one
- 2-Methylchromane-7-carbaldehyde
- 7-Methoxy-2,2-dimethylchroman-4-one
These compounds share the chroman ring system but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
8-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)6-5-12-7-10(9-16)8-13(11-3-4-11)14(12)17-15/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIVMKPDLUUNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C=O)C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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